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  • Product: 2-Iodo-N-phenylacetamide
  • CAS: 19591-17-4; 7212-28-4

Core Science & Biosynthesis

Foundational

Solubility and Applications of 2-Iodo-N-phenylacetamide in DMSO and Organic Solvents: A Technical Guide

Executive Summary As proteomics and synthetic organic chemistry advance, the demand for highly specific, mass-shifting alkylating agents has surged. 2-Iodo-N-phenylacetamide (IPA) , also known as N-phenyliodoacetamide, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As proteomics and synthetic organic chemistry advance, the demand for highly specific, mass-shifting alkylating agents has surged. 2-Iodo-N-phenylacetamide (IPA) , also known as N-phenyliodoacetamide, has emerged as a critical reagent[1]. Unlike standard iodoacetamide, IPA features a bulky, hydrophobic phenyl ring that significantly alters its solvation dynamics and chromatographic behavior. This whitepaper provides an in-depth mechanistic guide to the solubility profile of IPA in Dimethyl Sulfoxide (DMSO) and other organic solvents, alongside validated, step-by-step protocols for its application in protein redox state quantification and organic synthesis[2].

Physicochemical Profiling

Understanding the baseline chemical properties of IPA is essential for predicting its behavior in various solvent systems and biological matrices.

Table 1: Physicochemical Properties of 2-Iodo-N-phenylacetamide

PropertyValueRationale / Implication
CAS Number 7212-28-4[1]Primary identifier for regulatory and procurement tracking.
Molecular Formula C₈H₈INO[3]Indicates a high carbon-to-polar-group ratio, driving hydrophobicity.
Molecular Weight 261.06 g/mol [3]Heavy iodine atom provides a distinct mass signature in MS/MS.
Appearance White to light yellow solid[4]Light sensitivity (yellowing indicates iodine radical formation).
Reactive Moiety α-IodoacetamideHighly susceptible to nucleophilic attack by thiols (cysteine).

Thermodynamics of Solvation: DMSO and Organic Solvents

IPA is practically insoluble in pure aqueous environments due to the high thermodynamic penalty of forming a hydration shell around its hydrophobic phenyl ring. Consequently, solvent selection is dictated by the downstream application.

Table 2: Solvent Compatibility and Solvation Dynamics

SolventSolubility ProfilePrimary ApplicationMechanistic Rationale
DMSO Excellent (>50 mM)Proteomics / Biological AssaysStrong dipole-dipole interactions from the sulfoxide group disrupt the IPA crystal lattice. Miscible with water, allowing controlled introduction into aqueous buffers[2].
Diethyl Ether GoodOrganic SynthesisLow dielectric constant stabilizes highly reactive organometallic intermediates (e.g., lithium carbenoids) during IPA synthesis[4].
Acetone ExcellentHalogen ExchangeDissolves IPA completely while allowing inorganic salts to precipitate out of solution, driving reaction equilibrium forward[5].
Water Poor (<1 mM)N/AHydrophobic exclusion of the phenyl ring prevents solvation without a co-solvent.
The Role of DMSO in Biological Assays

In proteomic workflows, DMSO is the universal carrier solvent for IPA. Stock solutions are typically prepared at 50–100 mM in anhydrous DMSO. When introduced into an aqueous protein buffer, the final DMSO concentration must be tightly regulated (typically 10% v/v)[6].

  • Causality: If the DMSO concentration falls below 5%, the local dielectric constant of the mixture increases too rapidly, causing IPA to precipitate and resulting in incomplete protein alkylation. Conversely, exceeding 15% DMSO risks denaturing the target protein, artificially exposing buried disulfide bonds and ruining the native redox state analysis.

Application 1: Proteomic Thiol Trapping and Redox State Analysis

IPA is uniquely suited for determining the redox state of structural disulfides in complex proteins, such as von Willebrand factor (VWF) and integrin αIIbβ3[2][6]. By utilizing isotopically light (¹²C-IPA) and heavy (¹³C-IPA) variants, researchers can perform differential alkylation. The bulky phenyl group increases the hydrophobicity of labeled peptides, drastically improving their retention and resolution on reverse-phase LC columns compared to standard iodoacetamide.

Workflow Start Native Protein (Free Thiols & Disulfides) Step1 Step 1: 12C-IPA Alkylation (5 mM in 10% DMSO/PBS) Start->Step1 Step2 Step 2: Protein Isolation (SDS-PAGE / Precipitation) Step1->Step2 Step3 Step 3: Disulfide Reduction (DTT Incubation) Step2->Step3 Step4 Step 4: 13C-IPA Alkylation (Isotope Labeling) Step3->Step4 Step5 Step 5: Proteolytic Digestion (Trypsin) Step4->Step5 End LC-MS/MS Analysis (12C/13C AUC Ratio) Step5->End

Figure 1: Differential alkylation workflow using 12C/13C-IPA for protein redox state quantification.

Protocol 1: Differential Alkylation of Protein Thiols

This protocol is designed to freeze the ex vivo redox state of proteins prior to mass spectrometry.

  • Primary Alkylation (Free Thiol Trapping): Incubate the purified protein or cell lysate in a physiological buffer (e.g., PBS) containing 5 mM ¹²C-IPA and exactly 10% DMSO (v/v) for 1 hour at 22°C[6].

    • Causality: The reaction must be performed in the dark. IPA is light-sensitive; photon-induced homolytic cleavage of the C-I bond generates iodine radicals that cause off-target tyrosine modifications.

  • Protein Isolation: Separate the labeled protein via SDS-PAGE. This removes unreacted ¹²C-IPA and complex biological matrices[6].

  • Disulfide Reduction: Excise the target protein band, wash thoroughly, and incubate with 40 mM dithiothreitol (DTT) for 30 minutes at 56°C[2].

    • Causality: DTT drives the quantitative reduction of all previously protected structural disulfide bonds into reactive free thiols.

  • Secondary Alkylation (Isotope Labeling): Alkylate the newly freed thiols by incubating the gel pieces with 5 mM ¹³C-IPA (where all 6 carbon atoms of the phenyl ring are ¹³C) for 1 hour at 22°C[2].

  • Digestion & Analysis: Digest the protein with trypsin and analyze via LC-MS/MS. Calculate the fraction of unformed bonds using the Area Under the Curve (AUC) ratio: ¹²C-IPA AUC / (¹²C-IPA AUC + ¹³C-IPA AUC)[6].

  • System Self-Validation: Query the Byonic/MaxQuant search data for peptides containing unlabeled (free) cysteine thiols. An incidence of <1% free thiols confirms that the alkylation system was exhaustive and the data is trustworthy[2].

Application 2: Organic Synthesis and Derivatization

Beyond proteomics, IPA is a highly valuable electrophilic building block in organic synthesis, often synthesized via the addition of lithium carbenoids to isocyanates.

Protocol 2: Synthesis of IPA via Lithium Carbenoids

This protocol details the direct access to N-substituted 2-haloacetamides.

  • Reagent Assembly: In a flame-dried flask under an inert argon atmosphere, dissolve isocyanatobenzene (0.45 g, 3.8 mmol) and diiodomethane (I₂CH₂, 1.53 g, 5.7 mmol) in anhydrous diethyl ether (Et₂O)[4].

  • Carbenoid Generation: Dropwise add a MeLi-LiBr complex (3.04 ml, 4.56 mmol) while strictly controlling the temperature.

    • Causality: The MeLi-LiBr complex facilitates a rapid lithium-halogen exchange. Et₂O is chosen over polar solvents because its low dielectric constant stabilizes the highly reactive lithium carbenoid intermediate, preventing premature degradation before it can attack the isocyanate carbon[4].

  • Workup & Isolation: Quench the reaction with water. Extract the organic phase, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • System Self-Validation: The protocol should yield approximately 952 mg (96% yield) of a white solid[4]. Validate the structural integrity via ¹H NMR (200 MHz, CDCl₃); a successful synthesis is confirmed by the presence of a distinct singlet at δ 3.86 corresponding to the α-CH₂ protons, and the complete disappearance of the starting isocyanate peak[4].

References

  • NextSDS. "2-Iodo-N-phenylacetamide — Chemical Substance Information." NextSDS Substance Database.
  • Lead Sciences. "2-Iodo-N-phenylacetamide." Lead Sciences Catalog.
  • Royal Society of Chemistry (RSC). "Addition of Lithium Carbenoids to Isocyanates: a Direct Access to Synthetically Useful N-substituted 2-Haloacetamides." Chemical Communications.
  • Virginia Commonwealth University (VCU). "Investigations of Novel Mechanisms of Action for Anti-Bacterial and Anti-Cancer Agent Development." VCU Scholars Compass.
  • National Institutes of Health (NIH) - PMC. "An alternate covalent form of platelet αIIbβ3 integrin that resides in focal adhesions and has altered function." Blood.
  • American Society of Hematology (ASH). "Mechano-covalent protection of coagulation factor VIII by von Willebrand factor." Blood Advances.

Sources

Exploratory

Advanced Safety and Handling Guide: 2-Iodo-N-phenylacetamide in Redox Proteomics

Executive Summary 2-Iodo-N-phenylacetamide (IPA), also known as iodoacetanilide, is a specialized electrophilic alkylating agent utilized in chemical biology and mass spectrometry-based proteomics. While traditional iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-N-phenylacetamide (IPA), also known as iodoacetanilide, is a specialized electrophilic alkylating agent utilized in chemical biology and mass spectrometry-based proteomics. While traditional iodoacetamide (IAA) is ubiquitous for capping cysteine residues, IPA offers distinct analytical advantages. The addition of a phenyl ring increases the hydrophobicity of labeled peptides, significantly improving liquid chromatography (LC) retention. Furthermore, its availability in stable isotopic forms ( 12 C and 13 C) enables precise relative quantitation of protein redox states without the overlapping isotope distributions common to smaller mass tags 1.

This whitepaper synthesizes the safety protocols, chemical mechanisms, and self-validating experimental workflows required to handle IPA effectively.

Part 1: Physicochemical Properties and Safety Data

Because IPA is designed to covalently modify biological nucleophiles, it is inherently hazardous. The same SN2 reactivity that makes it an excellent cysteine alkylator makes it highly toxic to human tissue 2.

Table 1: Physicochemical and Hazard Profile
PropertyValue / ClassificationOperational Implication (Causality)
CAS Number 7212-28-4Standard chemical identifier for procurement and SDS tracking.
Molecular Weight 261.06 g/mol Covalent addition to a thiol results in a precise mass shift of +133.05 Da.
GHS Hazard Codes H302, H312, H332, H315, H318, H336Electrophilic nature causes irreversible protein modification in skin and eyes.
Signal Word Danger (Eye Dam. 1)Strict requirement for chemical safety goggles; standard safety glasses are insufficient.
Storage Conditions 2–8°C, Sealed, DarkThe photolabile C–I bond undergoes homolytic cleavage in light, generating reactive iodine radicals.
Safety Causality & Handling Guidelines

The primary mechanism of toxicity for IPA is the irreversible alkylation of essential cellular proteins. The iodine atom acts as an excellent leaving group, allowing the α -carbon to be readily attacked by nucleophiles. Contact with the eyes (H318) is particularly dangerous, as corneal proteins are rapidly denatured. All handling must occur in a chemical fume hood to prevent inhalation of aerosolized powders (H332). Double-gloving with nitrile is strictly recommended; the compound's lipophilicity enhances dermal penetration compared to standard IAA.

Table 2: Comparison of Cysteine Alkylating Agents
PropertyIodoacetamide (IAA)2-Iodo-N-phenylacetamide (IPA)
Mass Shift ( Δ M) +57.02 Da+133.05 Da
Hydrophobicity Low (hydrophilic)High (phenyl ring increases LC retention times)
Isotopic Multiplexing Limited / OverlappingExcellent (5–9 Da separation between isotopes)
Primary Application Standard bottom-up proteomicsRedox proteomics, targeted covalent inhibition

Part 2: Mechanistic Principles of Cysteine Alkylation

At a slightly alkaline pH (7.5–8.0), the thiol side chain of cysteine (pKa ~8.3) is in equilibrium with its thiolate anion form. The thiolate is a soft, highly reactive nucleophile that attacks the α -carbon of IPA via an SN2 mechanism, displacing the iodide ion and forming a stable thioether bond.

Nitrogen nucleophiles (N-termini, lysine side chains) and oxygen nucleophiles (serine, threonine) are significantly less reactive at this pH, providing kinetic selectivity for cysteine. However, if the reagent is used in massive excess, or if the reaction time is unnecessarily prolonged, off-target N-alkylation can occur, compromising data integrity.

Part 3: Self-Validating Protocol: Differential Cysteine Alkylation

The following workflow details the use of IPA to determine the in vivo redox state of structural proteins. This exact methodology has been successfully employed to study the mechano-covalent states of von Willebrand factor 3 and the multiple covalent states of fibrinogen 4. To ensure a self-validating system, the protocol includes physical isolation and mass spectrometry controls to verify complete alkylation and prevent false-positive oxidation states.

Step-by-Step Methodology
  • Primary Alkylation (Freezing the Redox State):

    • Action: Incubate the native protein lysate with 5 mM 12 C-IPA in the dark at 22°C for 1 hour.

    • Causality: This step covalently caps all free (reduced) cysteine thiols. The reaction must be kept in the dark to prevent photolytic generation of iodine radicals, which could artificially oxidize thiols to disulfides prior to labeling.

  • Protein Isolation and Reagent Removal:

    • Action: Isolate the target protein via SDS-PAGE or bead-based immunoprecipitation. Wash the matrix extensively.

    • Causality: This is a critical self-validating step. If unreacted 12 C-IPA is not completely removed, it will alkylate the newly freed thiols in the subsequent steps, destroying the differential labeling ratio and skewing the quantitative data.

  • Disulfide Reduction:

    • Action: Treat the isolated protein with 40 mM dithiothreitol (DTT) or TCEP at 56°C for 30 minutes.

    • Causality: Reduces native disulfide bonds, exposing previously protected and oxidized cysteine thiols.

  • Secondary Alkylation (Labeling Oxidized States):

    • Action: Incubate the reduced protein with 5 mM 13 C-IPA in the dark at 22°C for 1 hour.

    • Causality: Covalently tags the newly exposed thiols. The mass difference between the 12 C and 13 C isotopes allows the mass spectrometer to perfectly distinguish between cysteines that were originally free versus those that were locked in disulfide bonds.

  • Digestion and LC-MS/MS Validation:

    • Action: Digest the protein with trypsin and analyze via LC-MS/MS.

    • Validation: Calculate the ratio of 12 C to 13 C signals. As an internal control, evaluate the dataset for N-terminal or lysine over-alkylation. If +133 Da shifts are found on non-cysteine residues, the initial IPA concentration or pH was too high, indicating the protocol requires optimization.

Part 4: Visualizing the Workflow

G Start Native Protein (Mixed Redox State) Step1 1. Alkylate Free Thiols (12C-IPA, Dark, 22°C) Start->Step1 Step2 2. Isolate & Denature (SDS-PAGE / Filtration) Step1->Step2 Step3 3. Reduce Disulfides (DTT / TCEP, 56°C) Step2->Step3 Step4 4. Alkylate New Thiols (13C-IPA, Dark, 22°C) Step3->Step4 Step5 5. Proteolytic Digestion (Trypsin / Chymotrypsin) Step4->Step5 End LC-MS/MS Quantitation (12C vs 13C Ratio) Step5->End

Differential cysteine alkylation workflow using 12C/13C-IPA for redox proteomics.

References

  • Mechano-covalent protection of coagulation factor VIII by von Willebrand factor Blood Advances URL
  • PMC (PubMed Central)
  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins PubMed URL
  • 2-Iodo-N-phenylacetamide — Chemical Substance Information NextSDS URL

Sources

Protocols & Analytical Methods

Method

Using 2-Iodo-N-phenylacetamide as a covalent inhibitor warhead

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Iodo-N-phenylacetamide as a covalent inhibitor warhead. Abstract Covalent inhibitors have undergone a renaissance...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Iodo-N-phenylacetamide as a covalent inhibitor warhead.

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target historically "undruggable" proteins.[1][2][3] Central to the design of these molecules is the "warhead," an electrophilic group that forms a permanent bond with a nucleophilic amino acid residue on the target protein.[4][5] Among the arsenal of available warheads, α-haloacetamides, and specifically 2-Iodo-N-phenylacetamide, represent a classic and effective class for targeting cysteine residues.[6] This document provides a comprehensive guide to the scientific principles, experimental protocols, and data analysis techniques for utilizing 2-Iodo-N-phenylacetamide as a covalent warhead in a research and drug discovery context.

Scientific Background: The Art of Covalent Inhibition

Covalent drug action is typically a two-step process.[5][7] First, the inhibitor non-covalently and reversibly binds to the target protein, driven by molecular recognition forces.[5] This initial binding event increases the effective molarity of the warhead in the vicinity of the target nucleophile. Following this, an irreversible chemical reaction occurs, forming a stable covalent bond.[1][5]

The choice of warhead is critical as it dictates reactivity, selectivity, and the potential for off-target effects.[2] While highly reactive electrophiles might show potent inhibition, they often suffer from poor selectivity, leading to toxicity.[3] The ideal warhead possesses tuned reactivity, remaining relatively inert until positioned correctly within the target's binding site.[1]

Mechanism of Action: Cysteine Alkylation

2-Iodo-N-phenylacetamide belongs to the α-haloacetamide class of electrophiles. Its primary mode of action is the alkylation of nucleophilic amino acid residues. Cysteine, with the low pKa of its thiol side chain (typically ~8.5 but can be much lower in specific protein microenvironments), is the most intrinsically nucleophilic amino acid and the principal target for iodoacetamides.[8][9][10]

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nucleophilic thiolate anion (S⁻) of a cysteine residue attacks the α-carbon of the iodoacetamide, displacing the iodide ion, which is an excellent leaving group. This forms a stable thioether bond, resulting in the carbamidomethylation of the cysteine residue.[6]

Figure 1. S_N2 mechanism of cysteine alkylation by 2-Iodo-N-phenylacetamide.
Reactivity and Selectivity Profile

The reactivity of α-haloacetamides follows the order I > Br > Cl, consistent with the leaving group ability of the halide.[6] This makes iodoacetamides highly reactive, which can be both an advantage and a disadvantage. While potent, they have a higher propensity for off-target reactions compared to less reactive warheads like acrylamides.[11]

Key Considerations:

  • pH Dependence: The reaction is highly dependent on pH, as it requires the deprotonated thiolate form of cysteine. Therefore, alkylation is typically performed at a slightly alkaline pH (7.5-8.5) to ensure a sufficient concentration of the nucleophile.

  • Off-Target Reactivity: While cysteine is the primary target, other nucleophilic residues like methionine, histidine, lysine, and N-termini can also be alkylated, particularly at higher concentrations or non-optimal pH.[11] Careful experimental design is crucial to minimize these side reactions.

  • Light Sensitivity: Iodoacetamide solutions are sensitive to light and should be prepared fresh and kept in the dark to prevent degradation.

Warhead ClassMechanismRelative ReactivityCommon Off-Targets
α-Iodoacetamide S_N2 AlkylationHighMet, His, Lys, N-terminus
Acrylamide Michael AdditionModerateLys, His
Aryl Sulfonyl Fluoride Sulfonyl-F ExchangeLow-ModerateLys, Tyr, Ser, His
Nitrile Reversible AdditionReversibleCys
Table 1. Comparison of common covalent warheads targeting nucleophilic residues.

Experimental Applications and Protocols

The primary applications of 2-Iodo-N-phenylacetamide in a drug discovery context are for target identification and validation, as well as for determining the potency of covalent inhibitors.

Experimental_Workflow cluster_prep Sample Preparation cluster_label Labeling & Digestion cluster_analysis Analysis A Cell Culture / Tissue Homogenization B Cell Lysis & Proteome Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D Treatment with 2-Iodo-N-phenylacetamide (or DMSO control) C->D E Reduction of Disulfides (DTT/TCEP) D->E F Alkylation of Remaining Cysteines (Standard Iodoacetamide) E->F G Proteolytic Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Target Identification H->I J Kinetic Analysis (k_inact / K_I) I->J

Figure 2. General workflow for target identification using a covalent probe.
Protocol 1: In-Solution Protein Alkylation for Mass Spectrometry

This protocol describes the labeling of a complex proteome (e.g., cell lysate) with 2-Iodo-N-phenylacetamide to identify its protein targets.

Materials:

  • Cell lysate in a suitable buffer (e.g., PBS or Tris)

  • Urea (8 M stock in 100 mM Tris, pH 8.5)

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • 2-Iodo-N-phenylacetamide (prepare fresh stock in DMSO or DMF)

  • Standard Iodoacetamide (IAM) for blocking remaining cysteines

  • Sequencing-grade Trypsin

  • Quenching solution (e.g., formic acid)

Procedure:

  • Protein Solubilization & Denaturation:

    • To your protein lysate (e.g., 1 mg of protein), add 8 M Urea to a final concentration of 6-8 M. This step denatures the proteins, ensuring all cysteine residues are accessible.

    • Vortex briefly and incubate for 15 minutes at room temperature.

  • Covalent Inhibitor Treatment:

    • Add the desired final concentration of 2-Iodo-N-phenylacetamide to the sample. For a control, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate for 1 hour at room temperature in the dark. The optimal time and concentration should be determined empirically.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 5-10 mM (or TCEP to 5 mM).

    • Incubate for 30-45 minutes at 56°C (for DTT) or 20 minutes at room temperature (for TCEP). This step reduces any remaining disulfide bonds to free thiols.

  • Alkylation of Remaining Thiols:

    • Cool the sample to room temperature.

    • Add standard iodoacetamide (IAM) to a final concentration of 15-20 mM. This step is crucial to cap all cysteine residues that did not react with your inhibitor, preventing disulfide bond reformation.

    • Incubate for 20-30 minutes at room temperature in the dark.[12][13]

  • Sample Preparation for Digestion:

    • Dilute the sample 4- to 5-fold with 100 mM ammonium bicarbonate or Tris buffer (pH 8.5) to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

  • Proteolytic Digestion:

    • Add sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.[12][13]

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid or TFA to a final concentration of 0.5-1%, lowering the pH to <3.

    • Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Protocol 2: Kinetic Analysis of Covalent Inhibition

To quantify the potency of a covalent inhibitor, the second-order rate constant, k_inact/K_I, is determined. This value reflects both the initial binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[14]

Figure 3. Two-step kinetic model for irreversible covalent inhibition.

Procedure (using a continuous enzyme activity assay):

  • Prepare Reagents: Prepare serial dilutions of your 2-Iodo-N-phenylacetamide-based inhibitor. Prepare the target enzyme and its substrate in an appropriate assay buffer.

  • Initiate Reaction: In a microplate reader, mix the enzyme with the various concentrations of the inhibitor. Allow this to pre-incubate for different, defined periods (e.g., 0, 5, 15, 30, 60 minutes).

  • Measure Activity: After each pre-incubation time, add the substrate to initiate the enzymatic reaction. Monitor the reaction progress (e.g., by absorbance or fluorescence) over time.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity.

    • Plot the natural log of the remaining enzyme activity (ln[% Activity]) versus the pre-incubation time for each inhibitor concentration. The slope of this line is the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentration [I]. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])

    • This plot will yield the values for k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[15] The overall potency is expressed as the second-order rate constant k_inact/K_I.[14][16]

Data Analysis and Interpretation

Mass Spectrometry Data

The key signature of a covalent modification is a specific mass shift in the modified peptide. For 2-Iodo-N-phenylacetamide, the added mass corresponds to the phenylacetamide moiety (-CH₂-CO-NH-Ph).

  • Molecular Formula of Warhead Adduct: C₈H₈NO

  • Monoisotopic Mass of Adduct: 134.0606 Da

When searching your MS/MS data, this mass must be set as a variable modification on cysteine residues. The identification of a peptide containing a cysteine with this +134.0606 Da shift is direct evidence of covalent modification. Using isotopically labeled versions of the warhead, such as a d₅- or ¹³C₆-labeled phenyl ring, can further aid in identification and quantification.[10][17][18] For example, 2-iodo-N-phenylacetamide-d₅ would result in a mass shift of 139.0921 Da.[10][17]

ReagentFormula of AdductMonoisotopic Mass Shift (Da)
Standard IodoacetamideC₂H₃NO+57.0215
2-Iodo-N-phenylacetamide (d₀) C₈H₈NO+134.0606
2-Iodo-N-phenylacetamide-d₅ C₈H₃D₅NO+139.0921
Table 2. Expected monoisotopic mass shifts for common alkylating agents.
Quantitative Proteomics

To identify specific targets over background, quantitative methods like SILAC or label-free quantification (LFQ) should be employed. A true target will show a significant increase in the abundance of the inhibitor-modified peptide in the treatment group compared to the vehicle control. Conversely, in a competitive profiling experiment, pre-treatment with the inhibitor will reduce the signal from a broad-spectrum cysteine-reactive probe (like a standard iodoacetamide-alkyne probe).[19][20]

Safety and Handling

2-Iodo-N-phenylacetamide is a hazardous substance.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[21]

  • Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store at 2-8°C, sealed, in a dry, dark place.

References

  • Weerapana, E., et al. (2010). Quantitative proteomics reveals a dynamic landscape of cysteine oxidation in hydrogen peroxide-treated cells.
  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.
  • This protocol details the procedure of the reduction and alkylation using dithiothreitol (DTT) and iodoacetamide (IAM). (n.d.). protocols.io. Retrieved from [Link]

  • Ghesquière, B., et al. (2011). A mass spectrometry strategy for protein quantification based on the differential alkylation of cysteines using iodoacetamide and acrylamide. Journal of Proteome Research.
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). MDPI. Retrieved from [Link]

  • Karelin, A. A., et al. (2018). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
  • Hacker, S. M., et al. (2017). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews.
  • Farkas, V., et al. (2019). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
  • Protocols - Proteome Exploration Laboratory. (n.d.). Caltech. Retrieved from [Link]

  • Protein Reduction, Alkylation, Digestion. (2011). UCLA. Retrieved from [Link]

  • Aikawa, H., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology.
  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Useful Protocols. (n.d.). Boston Children's Hospital. Retrieved from [Link]

  • OneQuant™ Iodoacetamide. (n.d.). G-Biosciences. Retrieved from [Link]

  • Sechi, S., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins.
  • Johansson, H., et al. (2024). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry.
  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Brimble, M. A., et al. (2022). Recent applications of covalent chemistries in protein–protein interaction inhibitors. MedChemComm.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. (2022). Genedata. Retrieved from [Link]

  • Farkas, V., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of the American Chemical Society.
  • Advances in covalent drug discovery. (2022). SlideShare. Retrieved from [Link]

  • Roskoski, R. Jr. (2023). Recent Advances in Covalent Drug Discovery. Molecules.
  • Singh, H., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.
  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. (2020). Structure.
  • Tonge, P. J. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Design, synthesis and evaluation of 2-(1,3-dioxoisoindolin-2-yl)-N- phenylacetamides as inhibitors of reverse transcriptase. (2014). Der Pharma Chemica.
  • Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. (2020).
  • Gehringer, M., & Laufer, S. A. (2023). Recent Advances in Covalent Drug Discovery. Molecules.
  • Nelson, K. J., & Parsonage, D. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry.
  • 2-iodo-n-phenylacetamide (C8H8INO). (n.d.). PubChem. Retrieved from [Link]

  • 2-Iodo-N-phenylacetamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applic
  • Key advances in the development of reversible covalent inhibitors. (2025). Future Medicinal Chemistry.
  • Ghosh, A. K., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem.

Sources

Application

Application Note: Synthesis and Proteomic Application of 2-Iodo-N-phenylacetamide

Target Audience: Synthetic Chemists, Proteomics Researchers, and Mass Spectrometry Specialists Document Type: Advanced Laboratory Protocol & Methodological Guide Introduction and Mechanistic Rationale 2-Iodo-N-phenylacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Proteomics Researchers, and Mass Spectrometry Specialists Document Type: Advanced Laboratory Protocol & Methodological Guide

Introduction and Mechanistic Rationale

2-Iodo-N-phenylacetamide (also known as iodoacetanilide) is a highly specialized alkylating reagent. While standard iodoacetamide is ubiquitous in biochemical laboratories, 2-Iodo-N-phenylacetamide provides a unique +133 Da mass shift upon covalent binding to cysteine residues[1]. This specific mass increment avoids overlapping isotope distributions common with lighter alkylating agents, pushing the modified peptide mass into a highly favorable window for tandem mass spectrometry (MS/MS) analysis[1]. Furthermore, the availability of stable heavy isotopes (e.g., 13 C-labeled variants) makes it an indispensable internal standard for quantifying the redox states of protein disulfide bonds[2][3].

Historically, α -iodoacetamides were synthesized via a two-step process: the acylation of an amine with chloroacetyl chloride, followed by a Finkelstein halogen exchange using sodium iodide. However, this classical route often suffers from incomplete halogen exchange, leading to complex mixtures of chloro- and iodo-acetamides that complicate downstream proteomic applications.

To ensure absolute reagent purity, this protocol utilizes a highly efficient, one-pot direct synthesis route: the addition of a lithium carbenoid to an isocyanate [4]. This method bypasses the halogen exchange entirely, utilizing diiodomethane to directly install the iodoacetyl moiety onto isocyanatobenzene, achieving exceptional yields and purity[4].

Mechanism A Isocyanatobenzene (Electrophile) C Nucleophilic Addition (-78°C, Et2O) A->C B Diiodomethane + MeLi-LiBr (Lithium Carbenoid Generator) B->C in situ generation D Tetrahedral Intermediate C->D E 2-Iodo-N-phenylacetamide (96% Yield) D->E Aqueous Quench

Direct synthesis of 2-Iodo-N-phenylacetamide via lithium carbenoid addition.

Quantitative Reaction Parameters

The following stoichiometric ratios are optimized to ensure the complete consumption of the isocyanate, preventing the formation of symmetric urea byproducts. The slight excess of the carbenoid compensates for its transient stability at low temperatures[4].

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Isocyanatobenzene 119.121.00.45 g3.8Primary Electrophile
Diiodomethane ( I2​CH2​ ) 267.841.51.53 g (0.46 mL)5.7Carbenoid Precursor
MeLi-LiBr complex N/A1.23.04 mL*4.56Lithiating Agent
Diethyl Ether ( Et2​O ) 74.12Solvent15.0 mLN/AReaction Medium

*Assumes a standard 1.5 M solution of MeLi-LiBr in diethyl ether.

Step-by-Step Synthesis Protocol

Safety & Competency Note: Methyllithium is highly pyrophoric. Diiodomethane is light-sensitive and toxic. This procedure must be conducted in a rigorously dry environment under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques.

Phase 1: Carbenoid Generation and Addition
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with Argon.

  • Solvent & Precursor Loading: Inject anhydrous diethyl ether ( Et2​O , 15 mL) followed by diiodomethane (1.53 g, 5.7 mmol) into the flask[4].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve a stable internal temperature of -78 °C.

  • Isocyanate Addition: Add isocyanatobenzene (0.45 g, 3.8 mmol) to the stirring solution[4].

  • Carbenoid Formation (Critical Step): Dropwise, inject the MeLi-LiBr solution (3.04 mL, 4.56 mmol) over 15 minutes. Causality: Slow addition prevents localized temperature spikes that would cause the highly reactive lithium carbenoid intermediate to prematurely decompose or undergo α -elimination[4].

  • Incubation: Maintain stirring at -78 °C for 1 hour to ensure complete nucleophilic attack on the isocyanate carbon.

Phase 2: Quenching and Workup
  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride ( NH4​Cl , 10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) while protecting the flask from direct light to prevent photolytic cleavage of the C-I bond.

Phase 3: Purification and Characterization
  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product as a white solid (approx. 952 mg, 96% yield)[4].

  • Validation (Self-Validating Metrics):

    • Melting Point: 143-146 °C[4].

    • 1 H NMR (200 MHz, CDCl3​ ): δ 7.86 (bs, 1H, NH), 7.62 – 7.43 (m, 2H), 7.43 – 7.28 (m, 2H), 7.21 – 7.05 (m, 1H), 3.86 (s, 2H, CH2​−I )[4]. The sharp singlet at 3.86 ppm is diagnostic for the iodoacetyl protons.

    • 13 C NMR (50 MHz, CDCl3​ ): δ 165.3 (C=O), 129.2, 125.2, 120.1, 0.1 ( CH2​−I )[4].

Proteomic Application: Differential Cysteine Alkylation

Once synthesized, 2-Iodo-N-phenylacetamide is utilized to map disulfide bonds and quantify protein redox states (e.g., in integrin β3​ studies)[3][5]. By using the light ( 12 C) isotope for naturally reduced cysteines and the heavy ( 13 C) isotope for cysteines reduced post-extraction, researchers can calculate the exact fraction of disulfide bonds in a given population[3].

Proteomics P1 Native Protein Extract (Mixed Redox States) P2 Alkylation 1: 12C-IPA (Caps free thiols) P1->P2 P3 Reduction: DTT (Cleaves Disulfides) P2->P3 P4 Alkylation 2: 13C-IPA (Caps newly freed thiols) P3->P4 P5 Proteolysis & LC-MS/MS (Quantify 12C/13C Ratio) P4->P5

Differential alkylation workflow for mapping protein disulfide redox states.

Alkylation Protocol Highlights
  • Buffer Preparation: Prepare a 50 mM stock of 2-Iodo-N-phenylacetamide in Dimethyl sulfoxide (DMSO)[3].

  • Reaction: Dilute the stock to a final concentration of 5 mM in the protein sample containing 25 mM ammonium bicarbonate buffer[3][5].

  • Incubation: Incubate for 1 hour at room temperature in strict darkness [5]. Causality: Iodoacetamides are highly photosensitive; exposure to ambient light generates free iodine radicals, leading to off-target oxidation of methionine and tyrosine residues, which confounds MS/MS spectral interpretation.

  • Analysis: Following standard trypsin/chymotrypsin digestion, peptides are analyzed via LC-MS/MS. Alkylated cysteines will exhibit a mass shift of +133 Da (for 12 C-IPA)[1].

References

  • Addition of Lithium Carbenoids to Isocyanates: a Direct Access to Synthetically Useful N-substituted 2-Haloacetamides Royal Society of Chemistry (Synthesis, 2006) URL:[Link]

  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins PubMed (Rapid Commun Mass Spectrom. 2003) URL:[Link]

  • Measurement of redox states of the β3​ integrin disulfide bonds by Mass Spectrometry PMC (Bio-protocol. 2019) URL:[Link]

  • Mechano-redox control of integrin de-adhesion eLife (2018) URL:[Link]

Sources

Method

Application of 2-Iodo-N-phenylacetamide in Targeted Protein Degradation: Chemoproteomic Profiling and Covalent Ligand Discovery

Executive Summary The expansion of Targeted Protein Degradation (TPD) relies heavily on the discovery of novel E3 ubiquitin ligases that can be co-opted by Proteolysis Targeting Chimeras (PROTACs) or molecular glues. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of Targeted Protein Degradation (TPD) relies heavily on the discovery of novel E3 ubiquitin ligases that can be co-opted by Proteolysis Targeting Chimeras (PROTACs) or molecular glues. While the human proteome contains over 600 E3 ligases, only a fraction (e.g., CRBN, VHL) are routinely utilized. To unlock the "undruggable" E3 ligase space, researchers have turned to covalent chemoproteomics.

2-Iodo-N-phenylacetamide (IPA) and its functionalized derivatives (such as alkyne-IPA, rhodamine-IPA, and desthiobiotin-IPA) serve as the foundational electrophilic probes in this domain. By exploiting the highly reactive iodoacetamide warhead to irreversibly alkylate nucleophilic cysteines, these probes enable Activity-Based Protein Profiling (ABPP). This application note details the mechanistic principles, workflows, and self-validating protocols for utilizing IPA-based probes to discover novel covalent E3 ligase recruiters and validate electrophilic PROTACs.

Mechanistic Principles of Cysteine-Directed Chemoproteomics

The Causality of Iodoacetamide Reactivity

The rational design of chemoproteomic workflows hinges on the distinct chemical biology of the cysteine sulfhydryl group. Under physiological conditions (pH 7.4), most cysteines exist as protonated thiols (pKa ~8.3). However, "reactive cysteines" located in unique microenvironments (e.g., near basic residues or within binding pockets) exhibit depressed pKa values, existing predominantly as highly nucleophilic thiolate anions.

2-Iodo-N-phenylacetamide exploits this through a rapid, irreversible S_N2 alkylation mechanism . The iodine atom acts as an excellent leaving group, while the phenyl ring can be synthetically modified with reporter tags (alkynes for click chemistry, fluorophores for in-gel detection) without severely compromising cell permeability.

Role in Targeted Protein Degradation (TPD)

In TPD, IPA-derivatives are not typically used as the final drug warhead due to their broad reactivity and potential for off-target toxicity. Instead, they are utilized as competitive scout probes [1]. In a competitive ABPP assay, a library of less reactive, more selective electrophiles (e.g., acrylamides or chloroacetamides) is incubated with a proteome. The IPA-probe is subsequently added to label any reactive cysteines that were not engaged by the library compounds. This inverse-readout strategy has successfully identified covalent recruiters for previously unligandable E3 ligases, including DCAF16[2], SKP1 [3], DCAF1 [4], and RNF114 [5].

Workflow: Competitive ABPP for E3 Ligase Ligand Discovery

The following diagram illustrates the logical flow of a competitive ABPP experiment using an IPA-based probe to identify novel covalent E3 ligase binders.

ABPP_Workflow Proteome Proteome / E3 Ligase Ligand Covalent Ligand (Competitor) Proteome->Ligand Incubation Probe IPA-Probe Labeling (e.g., IA-Alkyne) Ligand->Probe Alkylate remaining free cysteines Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Functionalize Enrich Streptavidin Enrichment & Trypsin Digestion Click->Enrich Isolate labeled peptides Analysis LC-MS/MS Analysis (Identify Liganded Cysteines) Enrich->Analysis Quantify competition

Figure 1: Workflow of competitive Activity-Based Protein Profiling (ABPP) using an iodoacetamide probe.

Experimental Protocols

Protocol 1: Cysteine Reactivity Profiling via isoTOP-ABPP (Mass Spectrometry)

This protocol utilizes an alkyne-functionalized 2-Iodo-N-phenylacetamide (IA-alkyne) to map the proteome-wide selectivity of a novel covalent PROTAC [6].

Materials:

  • Cell lysates (e.g., HEK293T) adjusted to 2 mg/mL in PBS.

  • Covalent PROTAC / Ligand (Test compound).

  • IA-alkyne probe (10 mM stock in DMSO).

  • Click Chemistry Reagents: CuSO4, THPTA ligand, TCEP, Biotin-azide.

Step-by-Step Methodology:

  • Ligand Competition: Aliquot 1 mL of proteome (2 mg/mL). Add the covalent PROTAC (e.g., 10 µM final concentration) or DMSO vehicle. Incubate for 2 hours at 37°C. Self-Validation: Include a heat-denatured proteome control (95°C for 5 min prior to ligand addition) to distinguish specific binding from non-specific aggregation.

  • Probe Labeling: Add IA-alkyne to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark. This step caps all unliganded reactive cysteines.

  • CuAAC Click Chemistry: To the labeled lysate, sequentially add 100 µM Biotin-azide, 1 mM TCEP (freshly prepared), 100 µM THPTA, and 1 mM CuSO4. Vortex gently and incubate for 1 hour at room temperature.

  • Protein Precipitation & Washing: Precipitate proteins using cold methanol/chloroform/water extraction. Wash the protein pellet twice with cold methanol to remove unreacted probes.

  • Enrichment & Digestion: Resuspend the pellet in 1.2% SDS/PBS. Add streptavidin-agarose beads and incubate for 2 hours. Wash beads extensively with 1% SDS, 4M urea, and PBS. Perform on-bead digestion using sequencing-grade trypsin overnight at 37°C.

  • Elution & LC-MS/MS: Elute the biotinylated, probe-modified peptides and analyze via LC-MS/MS. A reduction in the MS signal of a specific cysteine peptide in the PROTAC-treated sample versus DMSO indicates target engagement.

Protocol 2: Gel-Based Competitive ABPP for E3 Ligase Screening

This rapid, low-cost assay is used to screen fragment libraries against a purified recombinant E3 ligase (e.g., RNF114) using a rhodamine-functionalized IPA probe (IA-rhodamine) [5].

  • Protein Preparation: Dilute recombinant E3 ligase to 0.5 µM in 50 mM HEPES buffer (pH 7.4).

  • Compound Incubation: Add library fragments (50 µM final) or DMSO. Incubate for 30 minutes at 37°C.

  • Fluorescent Labeling: Add IA-rhodamine (1 µM final). Incubate for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding 4X Laemmli sample buffer (containing 5% β-mercaptoethanol). Boil for 5 minutes.

  • Readout: Resolve proteins on a 4–20% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em ~532/580 nm). Interpretation: Active covalent E3 ligands will outcompete IA-rhodamine, resulting in the loss of the fluorescent protein band.

Data Presentation: Comparison of Electrophilic Warheads in TPD

When transitioning from an IPA-based scout fragment to a viable PROTAC, the electrophilic warhead must be attenuated. The table below summarizes the causality behind warhead selection based on chemoproteomic data.

Warhead TypeReaction MechanismTarget SelectivityApplication in TPDExample E3 Ligase Target
Iodoacetamide (e.g., IPA)S_N2 AlkylationLow (Broadly reactive)Chemoproteomic probes, scout fragments, cysteine mappingBroad profiling [1]
Chloroacetamide S_N2 AlkylationModerateCovalent molecular glues, early-stage PROTACsRNF114 [5]
Acrylamide Michael AdditionHigh (Tunable)Clinical covalent inhibitors, advanced PROTACsDCAF1 [4], DCAF16 [2], SKP1 [3]

Troubleshooting & Optimization (Causality & Logic)

  • Buffer pH Control (Critical): The pH of the labeling buffer must be strictly maintained between 7.4 and 8.0. Causality: At pH > 8.5, the S_N2 reactivity of 2-Iodo-N-phenylacetamide loses its specificity for thiols and begins to cross-react with unprotonated primary amines (lysine side chains and N-termini), leading to false-positive target engagement signals.

  • Choice of Reducing Agent: Never use Dithiothreitol (DTT) or β-mercaptoethanol during the labeling or click chemistry steps. Causality: These reagents contain free thiols that will rapidly react with and quench the IPA-probe. Always use Tris(2-carboxyethyl)phosphine (TCEP), a phosphine-based reducing agent that reduces disulfides without acting as a nucleophile toward electrophilic probes.

  • Stoichiometry of Probe: The IPA-probe must be used in excess (typically 100 µM for whole proteomes) to ensure kinetic saturation of all reactive cysteines within the 1-hour labeling window. Failure to saturate will result in high run-to-run variability in quantitative MS data.

References

  • Zhang, X., & Cravatt, B. F. (2022). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology. [Link]

  • Ward, C. C., et al. (2019). Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nature Chemical Biology. [Link]

  • Luo, M., et al. (2023). Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation. bioRxiv. [Link]

  • Zhang, X., et al. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society. [Link]

  • Spradlin, J. N., et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]

  • Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Iodo-N-phenylacetamide (IPA) for Live-Cell Redox Proteomics

Welcome to the Application Support Center. As researchers push the boundaries of redox biology and chemoproteomics, accurately quantifying the oxidation states of protein disulfide bonds has become critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers push the boundaries of redox biology and chemoproteomics, accurately quantifying the oxidation states of protein disulfide bonds has become critical. 2-Iodo-N-phenylacetamide (IPA) is a premier alkylating agent for this purpose. Because of its highly hydrophobic phenyl ring, IPA can1[1] without requiring the harsh denaturants that disrupt native cellular states.

By utilizing a differential alkylation strategy—labeling free thiols with 12C -IPA, reducing the protein, and labeling newly freed disulfides with 13C -IPA—researchers can achieve a precise 6.02 Da mass shift for mass spectrometry (MS) quantification[1][2]. However, applying this potent electrophile to live cells requires strict optimization to prevent cytotoxicity, off-target labeling, and artifactual oxidation.

Below is our expert troubleshooting guide, quantitative reference data, and a self-validating protocol to ensure absolute confidence in your chemoproteomic workflows.

🛠️ Troubleshooting Guide & FAQs

Q1: My live cells are exhibiting rapid cytotoxicity and apoptosis when incubated with IPA in the culture medium. How do I optimize the concentration? Causality: IPA is a highly reactive electrophile. When applied to live cells at high concentrations (>500 µM), it rapidly conjugates with and depletes intracellular glutathione (GSH). This sudden loss of antioxidant buffering capacity induces severe oxidative stress. Concurrently, IPA begins to non-specifically alkylate catalytic cysteines in essential housekeeping enzymes (e.g., GAPDH), triggering rapid apoptosis. Solution: If you must perform in vivo trapping in the culture media, titrate the IPA concentration strictly between 50 µM and 200 µM , and limit exposure to 15–30 minutes. Alternatively, transition to a "lysis-alkylation" approach: lyse the cells directly in a buffer containing 3[3]. This instantly freezes the redox state at the moment of cell death, entirely bypassing live-cell toxicity artifacts.

Q2: I am observing incomplete alkylation of free cysteines, leading to artificially high "oxidized" states in my final MS data. What is causing this? Causality: Iodoacetamide derivatives rely on the nucleophilic attack of the thiolate anion ( S− ) on the iodine-bearing alpha-carbon. The pKa of a typical cysteine thiol is ~8.3. If your buffer pH drops below 7.0, the equilibrium shifts heavily toward the protonated thiol ( SH ), drastically reducing the reaction kinetics. Furthermore, while IPA is hydrophobic, buried cysteines still require adequate time for the probe to diffuse into structural pockets. Solution: Ensure your reaction buffer is strictly maintained at pH 7.2–7.4 . Increase the primary alkylation incubation time to 1 hour in the dark at room temperature.

Q3: My mass spectra show high background noise and unexpected mass shifts on Lysine and Histidine residues. How do I improve chemoselectivity? Causality: The chemoselectivity of iodoacetamides for cysteine is kinetic, not absolute. At excessively high concentrations (>10 mM) or elevated pH (>8.0), the ϵ -amino group of lysine and the imidazole ring of histidine become sufficiently deprotonated to act as competing nucleophiles, leading to off-target alkylation. Solution: Cap your maximum 12C -IPA concentration at 5 mM for lysates. Never exceed pH 7.5 during the alkylation steps.

Q4: When performing assays in whole blood or plasma, I am observing severe hemolysis upon adding the IPA solution. How can I prevent this? Causality: IPA is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is an amphiphilic solvent that readily intercalates into the lipid bilayer of erythrocytes. At high concentrations, it alters membrane fluidity, causing osmotic swelling and 4[4], which releases massive amounts of confounding proteins and ROS into your sample. Solution: Ensure the final concentration of DMSO in your blood/plasma assay remains < 0.1% v/v . Prepare a highly concentrated IPA stock (e.g., 500 mM) so that only a microscopic volume of solvent is introduced to the biological sample.

📊 Quantitative Parameter Optimization

Use the following reference table to benchmark your experimental parameters based on the assay environment.

Assay EnvironmentRecommended IPA Conc.Buffer pHIncubation TimeTarget Outcome
Live-Cell Media 50 – 200 µM7.4 (Native)15 – 30 minIn vivo trapping without GSH depletion or acute toxicity.
Cell Lysis Buffer 5 mM ( 12C -IPA)7.2 – 7.460 minInstantaneous freezing of the native redox state upon lysis.
Plasma / Blood 1 – 5 mM7.4 (Native)60 minAlkylation of circulating proteins (e.g., 5[5]) with <0.1% DMSO.
Post-Reduction 20 mM ( 13C -IPA)7.4 – 7.560 minComplete saturation of newly cleaved disulfides for MS1 ratio analysis.

🔬 Self-Validating Experimental Protocol: Differential Alkylation

To ensure absolute trustworthiness, this protocol incorporates an internal mathematical validation step. A chemoproteomic workflow is only as reliable as its proof of complete initial alkylation.

Phase 1: Native State Trapping (The 12C Block)

  • Lysis-Alkylation: Wash live cells with ice-cold PBS. Immediately lyse cells in denaturing buffer (100 mM Tris-HCl, 2% SDS, pH 7.4) supplemented with 5 mM 12C -IPA and protease inhibitors.

  • Incubation: Incubate the lysate in the dark at room temperature for 1 hour to allow the hydrophobic IPA to penetrate folded domains and block all natively free thiols.

  • Protein Cleanup: Remove unreacted 12C -IPA via cold acetone precipitation or by running the sample through a short SDS-PAGE gel and excising the protein band. Failure to remove excess 12C -IPA will ruin the subsequent heavy labeling step.

Phase 2: Disulfide Cleavage & Heavy Labeling (The 13C Tag) 4. Reduction: Resuspend the protein pellet (or gel plug) in buffer containing 10 mM Dithiothreitol (DTT) . Incubate at 60°C for 30 minutes to fully reduce all native disulfide bonds. 5. Heavy Alkylation: Add 20 mM 13C -IPA to the reduced sample. Incubate in the dark at room temperature for 1 hour. 6. Digestion: Quench the reaction, perform standard tryptic digestion, and analyze via high-resolution LC-MS/MS.

Phase 3: The Self-Validating Quality Control (CRITICAL)

  • The "No-DTT" Control: Run a parallel sample where Step 4 (DTT reduction) is completely omitted, but Step 5 ( 13C -IPA addition) is still performed.

  • Validation Logic: When analyzing the MS data for this control, if any peptides are detected containing the +6.02 Da 13C -IPA mass shift, it proves that your initial 5 mM 12C -IPA step failed to saturate all free thiols. If the control is clean (only 12C detected), your system mathematically validates its own completeness, and your experimental redox ratios are highly trustworthy.

🗺️ Workflow Visualization

G N1 Live Cells (Native Redox State) N2 1. Cell Lysis & 12C-IPA Alkylation (Free Thiols Blocked) N1->N2 5 mM 12C-IPA pH 7.4 N3 2. Protein Isolation (Remove Excess IPA) N2->N3 SDS-PAGE or Precipitation N4 3. DTT Reduction (Disulfides Cleaved) N3->N4 10 mM DTT 60°C, 30 min N5 4. 13C-IPA Alkylation (Heavy Labeling) N4->N5 20 mM 13C-IPA RT, 1 h N6 5. LC-MS/MS Quantification (Δ 6.02 Da) N5->N6 Trypsin Digest

Workflow for differential cysteine alkylation using 12C-/13C-IPA to quantify protein redox states.

📚 References

  • A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins. Frontiers in Molecular Biosciences. 1

  • Global redox proteome and phosphoproteome analysis reveals redox switch in Akt. Nature Communications / PMC. 3

  • Mechano-covalent protection of coagulation factor VIII by von Willebrand factor. Blood Advances.5

  • Fibrinogen function achieved through multiple covalent states. Nature Communications / PMC.4

Sources

Optimization

Reducing agent compatibility issues with 2-Iodo-N-phenylacetamide

Introduction 2-Iodo-N-phenylacetamide is a valuable reagent frequently employed in biochemical and pharmaceutical research, primarily as an alkylating agent for cysteine residues in proteins and peptides.[1][2] Its utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Iodo-N-phenylacetamide is a valuable reagent frequently employed in biochemical and pharmaceutical research, primarily as an alkylating agent for cysteine residues in proteins and peptides.[1][2] Its utility, however, is predicated on the stability of its key functional groups: the amide and the carbon-iodine bond. The C-I bond, in particular, presents a significant challenge during multi-step syntheses that require the reduction of other functionalities within the same molecule. The electrophilic nature of the carbon atom attached to the iodine makes it susceptible to nucleophilic attack and, critically, to reduction.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the compatibility of 2-Iodo-N-phenylacetamide with various reducing agents. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and resolve common experimental issues, ensuring the integrity of the iodoacetamide moiety is maintained throughout their synthetic workflows.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers are designed to provide not just a solution, but a clear rationale based on underlying chemical principles.

Q1: My reaction is consuming the starting material, but I'm not getting the desired product. Instead, I'm observing a major byproduct with a mass of 127 Da less than my starting material. What is happening?

A1: The observed mass loss of approximately 127 Da corresponds to the mass of an iodine atom. This is a classic sign of reductive dehalogenation , where the carbon-iodine bond is cleaved and replaced with a carbon-hydrogen bond. The C-I bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to reduction.[3]

This side reaction is common when using strong, non-selective reducing agents, especially metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or with reducing metals.[3][4] These reagents readily transfer a hydride ion or an electron to the alkyl halide, leading to the cleavage of the C-I bond.

To confirm this, you should analyze the byproduct by mass spectrometry to confirm the exact mass loss and by ¹H NMR to identify the appearance of a new proton signal in place of the iodomethylene group.

G cluster_main Reductive Dehalogenation Pathway SM 2-Iodo-N-phenylacetamide (Starting Material) INT Intermediate (Radical or Carbanion) SM->INT [H⁻] or e⁻ transfer RA Incompatible Reducing Agent (e.g., LiAlH₄, Na/NH₃) RA->SM BP N-phenylacetamide (De-iodinated Byproduct) INT->BP Protonation from solvent/workup Iodide Iodide Ion (I⁻) INT->Iodide

Caption: Unwanted reductive dehalogenation of 2-Iodo-N-phenylacetamide.

Q2: I need to reduce a ketone to an alcohol in a molecule that also contains the 2-Iodo-N-phenylacetamide moiety. The reduction is working, but the iodo group is being removed simultaneously. How can I achieve selective reduction?

A2: This is a common chemoselectivity challenge. The key is to choose a reducing agent that is potent enough to reduce the ketone but mild enough to leave the C-I bond intact. Powerful hydrides like LiAlH₄ are generally too reactive and will reduce both functional groups.[5]

Your best approach is to use Sodium Borohydride (NaBH₄) . NaBH₄ is a much milder reducing agent than LiAlH₄ and is well-known for its ability to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters, amides, and, importantly, alkyl halides.[4][6]

Experimental Protocol: Selective Ketone Reduction with NaBH₄

  • Dissolution: Dissolve your substrate containing the 2-Iodo-N-phenylacetamide and ketone functionalities in a suitable protic solvent, such as methanol (MeOH) or ethanol (EtOH), at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and improve selectivity.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) portion-wise over 5-10 minutes. A typical stoichiometry is 1.5 to 2.0 equivalents relative to the ketone.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the appearance of the desired alcohol product. Simultaneously, monitor for the formation of the de-iodinated byproduct.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetone to quench the excess NaBH₄.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel.

This protocol leverages the milder nature of NaBH₄ to achieve the desired transformation while preserving the critical iodoacetamide functional group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental compatibility issue between 2-Iodo-N-phenylacetamide and reducing agents?

The primary issue is the susceptibility of the carbon-iodine (C-I) bond to cleavage under reductive conditions. The C-I bond is relatively weak and polarized, making the carbon atom electrophilic and the iodine a good leaving group. This makes it a target for many reducing agents, leading to the unwanted formation of N-phenylacetamide.[3]

Q2: Which classes of reducing agents are generally compatible with the iodoacetamide group?

Compatibility is highly dependent on the specific substrate and reaction conditions. However, a general hierarchy of reactivity can be established.

Reducing Agent ClassExample(s)Compatibility with C-I BondNotes
Borohydrides NaBH₄, NaBH₃CNGenerally Good NaBH₄ is excellent for reducing aldehydes and ketones.[4] NaBH₃CN is even milder and used for reductive aminations.
Boranes BH₃·THF, BH₃·DMSModerate to Good Primarily used for reducing carboxylic acids. Can reduce alkyl halides, but generally slower than hydrides. Use with caution and at low temperatures.
Aluminum Hydrides (Sterically Hindered) Diisobutylaluminum hydride (DIBAL-H)Moderate Used for reducing esters to aldehydes.[4] Its bulk can sometimes prevent interaction with the C-I bond, but compatibility is not guaranteed and must be tested.
Catalytic Hydrogenation H₂, Pd/CPoor to Moderate Often leads to dehalogenation, especially with palladium catalysts. Rhodium or platinum catalysts may offer better selectivity in some cases, but this route is risky.
Q3: Which reducing agents should I avoid when working with 2-Iodo-N-phenylacetamide?

You should avoid strong, unhindered, and highly reactive reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent that will readily cleave the C-I bond.[4][5]

  • Reducing Metals: Metals like Lithium (Li), Sodium (Na), or Magnesium (Mg) will reduce the C-I bond, often via single-electron transfer (SET) mechanisms.[3] This includes dissolving metal reductions like Na/NH₃.

  • Samarium(II) Iodide (SmI₂): While a selective reagent for many transformations, it is known to reduce alkyl halides.[4]

  • Tri-n-butyltin hydride (Bu₃SnH): This is a classic reagent used for radical dehalogenation and should be avoided unless that is the desired reaction.

Q4: How can I design an experiment to select the right reducing agent?

A systematic approach is crucial. The following workflow can help you make an informed decision.

G cluster_ketone Aldehyde or Ketone cluster_ester Ester or Lactone cluster_acid Carboxylic Acid or Amide start Start: Need to perform a reduction on a molecule with 2-Iodo-N-phenylacetamide q1 What functional group needs to be reduced? start->q1 ketone_rec Use NaBH₄ in MeOH or EtOH at 0°C. This is the mildest and most selective choice. q1->ketone_rec Aldehyde/Ketone ester_rec Attempt reduction with DIBAL-H at low temperature (-78°C). Monitor carefully for dehalogenation. q1->ester_rec Ester/Lactone acid_rec Use Borane (BH₃·THF). Keep temperature low and monitor closely. This is a high-risk reduction. q1->acid_rec Acid/Amide end_node Proceed with optimized conditions and purification ketone_rec->end_node ester_alt Alternative: Use LiBH₄, which is milder than LiAlH₄ but may still pose a risk. Run small-scale test reactions first. ester_rec->ester_alt ester_alt->end_node acid_alt Consider a protection strategy for the other functional group if possible, or re-evaluate the synthetic route. acid_rec->acid_alt acid_alt->end_node

Caption: Decision workflow for selecting a compatible reducing agent.

References

  • 2-Iodo-N-phenylacetamide — Chemical Substance Information . NextSDS. [Link]

  • 2-iodo-N-[2-[(2-iodoacetyl)amino]phenyl]acetamide . NextSDS. [Link]

  • Oxidation-Reduction Reactions of Organic Compounds- An Overview . LibreTexts Chemistry. [Link]

  • Reactions of Alkyl Halides with Reducing Metals . Michigan State University Department of Chemistry. [Link]

  • 2-iodo-n-phenylacetamide (C8H8INO) . PubChemLite. [Link]

  • A Quick Guide to Reductions in Organic Chemistry . OrgChem.by. [Link]

  • REDUCING-AGENT.pdf . Career Endeavour. [Link]

  • 2-Iodoacetamide . UBPBio. [Link]

  • 2-Iodoacetamide . UBPBio. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Iodo-N-phenylacetamide and maleimide labeling efficiency

Title: Cysteine Bioconjugation: A Comparative Guide to 2-Iodo-N-phenylacetamide (IPA) vs. Maleimide Labeling Site-specific protein modification is a cornerstone of modern biotherapeutics, antibody-drug conjugates (ADCs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cysteine Bioconjugation: A Comparative Guide to 2-Iodo-N-phenylacetamide (IPA) vs. Maleimide Labeling

Site-specific protein modification is a cornerstone of modern biotherapeutics, antibody-drug conjugates (ADCs), and structural proteomics. Cysteine residues, with their highly nucleophilic sulfhydryl groups, are the premier targets for these conjugations. This guide provides an objective, data-driven comparison between two prominent thiol-reactive chemistries: the classic Maleimide and the specialized 2-Iodo-N-phenylacetamide (IPA) . While maleimides are prized for their rapid reaction kinetics, IPA offers unparalleled stability and unique biophysical properties that make it indispensable for mass spectrometry-based redox quantification[1].

Mechanistic Divergence: Speed vs. Stability

Maleimide Chemistry (Michael Addition) Maleimides react with thiolate anions via a highly efficient Michael-type addition, forming a thiosuccinimide linkage. This reaction is exceptionally fast at near-neutral pH (6.5–7.5), often reaching completion in under an hour. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction in the presence of competing biological thiols (e.g., human serum albumin or glutathione)[2]. This instability can lead to premature payload release in in vivo applications, which remains a significant hurdle in ADC development[3].

2-Iodo-N-phenylacetamide (SN2 Alkylation) IPA, an iodoacetamide derivative, reacts via a second-order nucleophilic substitution (SN2) mechanism. The thiolate attacks the α-carbon, displacing the iodide ion to form a highly stable, irreversible thioether bond. While the reaction kinetics are slower and require a slightly higher pH (7.5–8.5) to ensure sufficient thiolate formation, the resulting conjugate is completely immune to retro-Michael exchange. Furthermore, the hydrophobic phenyl ring of IPA allows it to penetrate the hydrophobic cores of folded proteins, enabling the labeling of buried cysteines without the need for denaturants[1][4].

G Thiol Protein-SH (Thiolate) ConjMal Thiosuccinimide (Fast, Reversible) Thiol->ConjMal + Maleimide pH 6.5-7.5 ConjIPA Thioether Bond (Slow, Irreversible) Thiol->ConjIPA + IPA pH 7.5-8.5 Mal Maleimide Reagent Mal->ConjMal Retro Retro-Michael Exchange (In vivo instability) ConjMal->Retro Competing Thiols IPA 2-Iodo-N-phenylacetamide IPA->ConjIPA

Caption: Reaction mechanisms of Maleimide (Michael addition) and IPA (SN2 alkylation) with protein thiols.

Quantitative Performance Comparison

To select the appropriate reagent, researchers must weigh the trade-offs between reaction rate, specificity, and long-term stability. The following table summarizes the core performance metrics based on established bioconjugation literature[2][4][5].

ParameterMaleimide2-Iodo-N-phenylacetamide (IPA)
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)
Optimal pH Range 6.5 – 7.57.5 – 8.5
Reaction Kinetics Very Fast (Complete in < 1-2 hrs)Slower (Requires 2+ hrs, higher excess)
Bond Formed Thiosuccinimide (Thioether)Thioether
Bond Stability Moderate (Susceptible to retro-Michael exchange)Very High (Irreversible, highly stable)
Specificity High at pH < 7.5 (Minimal amine reactivity)Moderate (Can react with amines/His at pH > 8.5)
Hydrophobicity Variable (Depends on payload/linker)High (Phenyl ring aids core penetration)
Primary Application ADCs, rapid surface labeling, PEGylationRedox proteomics, MS quantification, stable labeling

Experimental Methodologies & Self-Validating Protocols

A protocol is only as good as its underlying logic. Below are detailed workflows for both chemistries, explaining the causality behind the experimental choices to ensure self-validating results.

Protocol A: Rapid Surface Labeling using Maleimide

Objective: Conjugate a fluorophore or payload to solvent-exposed cysteines while minimizing off-target amine modification.

  • Buffer Preparation: Dissolve the target protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at pH 7.0-7.2 .

    • Causality: Maintaining pH below 7.5 is critical. Above this threshold, the deprotonation of primary amines (such as Lysine) increases exponentially, leading to off-target cross-reactivity. Degassing prevents spontaneous disulfide oxidation.

  • Reduction (Optional): If targeting disulfide-bound cysteines, add a 10-fold molar excess of TCEP and incubate for 30 minutes.

    • Causality: TCEP is preferred over DTT because it lacks a thiol group and will not compete with the protein for the maleimide reagent[6].

  • Conjugation: Add the maleimide reagent at a 10- to 20-fold molar excess. Incubate for 1-2 hours at room temperature.

  • Quenching: Add excess DTT or β-mercaptoethanol to quench unreacted maleimide.

    • Causality: Quenching immediately halts the reaction, preventing non-specific labeling during downstream processing.

  • Purification: Remove excess reagents via size-exclusion chromatography (SEC) or dialysis.

Protocol B: Disulfide Redox State Quantification using Isotopic IPA

Objective: Determine the fraction of reduced vs. oxidized cysteines in a native protein (e.g., integrins or mAbs) using mass spectrometry[1][4].

  • First Alkylation (Labeling Free Thiols): Incubate the native protein with a 10-fold excess of light 12C-IPA in a non-denaturing buffer (pH 8.0) for 2 hours in the dark.

    • Causality: IPA's unique hydrophobicity allows it to permeate the protein core and alkylate buried free cysteines without requiring unfolding agents (like urea), thereby preserving the native redox state[1][4]. Iodoacetamides are light-sensitive and can generate reactive iodine radicals; hence, dark incubation is mandatory.

  • Reduction: Add DTT (50 mM) and heat to 60°C for 30 minutes to fully reduce all remaining intact disulfide bonds.

  • Second Alkylation (Labeling Oxidized Thiols): Add a 20-fold excess of heavy 13C-IPA and incubate for 2 hours in the dark.

    • Causality: The newly liberated cysteines (which were previously oxidized) are now exclusively tagged with the heavy isotope.

  • Digestion & LC-MS/MS: Digest the protein with trypsin and analyze via mass spectrometry.

    • Causality: 12C-IPA and 13C-IPA have identical chemical reactivity and structural properties, ensuring they co-elute during liquid chromatography. The 6 Da mass difference allows precise ratiometric quantification of the reduced vs. oxidized states directly from the MS1 spectra[4].

G Start Native Protein (Mixed Redox States) Step1 Alkylate Free Cysteines with 12C-IPA (Dark, pH 8.0) Start->Step1 Preserves native structure Step2 Reduce Disulfide Bonds (Add DTT / Heat) Step1->Step2 Step3 Alkylate Newly Freed Cysteines with 13C-IPA (Dark) Step2->Step3 Step4 Proteolytic Digest & LC-MS/MS Analysis Step3->Step4 Result Quantify 12C vs 13C (6 Da Mass Shift) Step4->Result Ratiometric Analysis

Caption: Workflow for differential isotopic labeling of redox states using 12C- and 13C-IPA.

Conclusion

The choice between Maleimide and 2-Iodo-N-phenylacetamide hinges on the specific demands of the experiment. Maleimide remains the undisputed champion for rapid, high-yield conjugations, provided that in vivo retro-Michael instability is either acceptable or mitigated through engineered ring hydrolysis[2][3]. Conversely, IPA sacrifices kinetic speed for absolute bond stability and unique biophysical properties. Its ability to penetrate hydrophobic domains makes it the gold standard for isotopic labeling and precise MS-based quantification of structural disulfide networks[1][4].

References

  • A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Benchchem.
  • Fast Cysteine Bioconjug
  • A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjug
  • Introduction to approaches and tools for the evaluation of protein cysteine oxid
  • A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies. NIH / PMC.
  • Measurement of redox states of the β3 integrin disulfide bonds by Mass Spectrometry. NIH / PMC.
  • Strengthening Maleimide-Based ADCs: How to Prevent Prem
  • Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.

Sources

Comparative

LC-MS/MS Validation of 2-Iodo-N-phenylacetamide (IPAM) Protein Adducts: A Comprehensive Comparison Guide

Cysteine alkylation is a foundational step in bottom-up proteomics, designed to prevent the spontaneous reformation of disulfide bonds during sample preparation. While traditional reagents like Iodoacetamide (IAA) and 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Cysteine alkylation is a foundational step in bottom-up proteomics, designed to prevent the spontaneous reformation of disulfide bonds during sample preparation. While traditional reagents like Iodoacetamide (IAA) and 2-Chloroacetamide (CAA) dominate standard workflows, they present significant limitations in specialized applications such as structural proteomics and the quantification of in vivo disulfide redox states.

As a Senior Application Scientist, I present this guide to objectively evaluate 2-Iodo-N-phenylacetamide (IPAM) . By leveraging its unique physicochemical properties and stable isotope pairing capabilities, IPAM provides unparalleled accuracy in mapping allosteric disulfide bonds and quantifying free cysteines in complex biological matrices[1].

The Mechanistic Advantage of IPAM

To understand why IPAM outperforms traditional alkylating agents in redox proteomics, we must examine the causality behind its molecular design.

Traditional hydrophilic agents (like IAA) require the protein to be partially or fully denatured (e.g., using 8M Urea) to access buried cysteines. However, the moment a protein is denatured, it becomes highly susceptible to artificial disulfide scrambling, destroying the native redox state you are trying to measure.

The IPAM Solution: IPAM incorporates a bulky, hydrophobic phenyl ring. This hydrophobicity acts as a molecular "key," allowing the reagent to readily partition into the buried, hydrophobic cores of natively folded protein domains[1]. Consequently, IPAM can rapidly trap free thiols before any denaturants are added, perfectly preserving the in vivo redox state.

Furthermore, IPAM is synthesized in a stable isotope pair: 12C-IPAM and 13C-IPAM (a 6 Da mass difference)[2]. Unlike deuterium-labeled isotopes, which suffer from chromatographic retention time shifts due to deuterium's weaker interaction with C18 stationary phases, 13C-IPAM co-elutes perfectly with 12C-IPAM. This guarantees highly accurate MS1-based quantification[1].

Performance Comparison: IPAM vs. Alternative Alkylating Agents

When selecting an alkylating agent, researchers must balance reactivity, permeability, and the risk of artefactual modifications. Recent comparative studies highlight that while CAA reduces off-target alkylation compared to IAA, it dramatically increases methionine oxidation—affecting up to 40% of Met-containing peptides[3].

The table below synthesizes the performance metrics of IPAM against industry alternatives:

Feature / Reagent2-Iodo-N-phenylacetamide (IPAM)Iodoacetamide (IAA)2-Chloroacetamide (CAA)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2 SubstitutionSN2 SubstitutionSN2 SubstitutionMichael Addition
Mass Shift (Da) +133.05 (12C) / +139.07 (13C)+57.02+57.02+125.05
Hydrophobic Permeability Very High (Penetrates folded cores)LowLowHigh
Isotope Co-elution (LC) Perfect (13C vs 12C)Poor (Deuterium shift)Poor (Deuterium shift)Good
Major Off-Target Effects Low (at optimized concentrations)High (N-term, Lys, His over-alkylation)High (Methionine oxidation up to 40%)Moderate (Retro-Michael reactions)
Primary Application Redox state quantification, allosteric bondsStandard shotgun proteomicsStandard shotgun proteomicsFast thiol trapping

Experimental Workflows & Validation Systems

To accurately measure the fraction of reduced vs. oxidized cysteines in a protein population (e.g., mapping allosteric disulfides in Histidine-Rich Glycoprotein cleaved by PDI)[4], a differential alkylation workflow is required.

Workflow N1 Native Protein Sample (Free Cys & Disulfides) N2 1st Alkylation: 12C-IPAM (Blocks Free Cys, +133 Da) N1->N2 Preserve in vivo redox state N3 Reduction: DTT (Cleaves Disulfide Bonds) N2->N3 Denature & Reduce N4 2nd Alkylation: 13C-IPAM (Blocks Freed Cys, +139 Da) N3->N4 Isotope labeling N5 Proteolytic Digestion (Trypsin / Chymotrypsin) N4->N5 Cleavage N6 LC-MS/MS Analysis (Quantify 12C vs 13C Ratio) N5->N6 Peptide sequencing

Workflow for differential cysteine alkylation using 12C/13C-IPAM to quantify protein redox states.
Step-by-Step Differential Alkylation Protocol

Note: This protocol is designed as a self-validating system. It includes an internal control to account for sequence-specific ionization differences.

Phase 1: Native State Trapping (12C-IPAM)

  • Sample Preparation: Isolate the target protein (e.g., 2 µg of purified protein or cell lysate) in a non-denaturing buffer (e.g., PBS, pH 7.4). Do not add SDS, Urea, or DTT.

  • First Alkylation: Add 12C-IPAM to a final concentration of 5 mM. Incubate at 25°C for 1 hour in the dark[4]. Causality: The hydrophobic IPAM penetrates the folded protein, capping only the natively free cysteines with a +133.05 Da adduct.

  • Quenching & Desalting: Quench the reaction by adding 10 mM DTT for 5 minutes (to consume excess IPAM), then desalt the protein using a Zeba spin column to remove all small molecules.

Phase 2: Disulfide Reduction and Isotope Labeling (13C-IPAM) 4. Denaturation & Reduction: Add 8M Urea and 10 mM DTT to the desalted protein. Incubate at 37°C for 30 minutes. Causality: This unfolds the protein and reduces all previously protected disulfide bonds into free thiols. 5. Second Alkylation: Add 13C-IPAM to a final concentration of 25 mM. Incubate at 25°C for 1 hour in the dark. This caps the newly liberated cysteines with a +139.07 Da adduct. 6. Digestion: Dilute the Urea concentration to <1M using 50 mM ammonium bicarbonate. Add Trypsin (or Chymotrypsin) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

Phase 3: System Suitability Control 7. 100% Reduced Standard: In parallel, take an aliquot of the original sample, fully denature and reduce it (8M Urea, 10 mM DTT), and alkylate it entirely with 12C-IPAM. This serves as a baseline to normalize ionization efficiencies during MS analysis[1].

LC-MS/MS Data Interpretation & Structural Validation

During LC-MS/MS analysis (typically using a high-resolution Orbitrap mass spectrometer), peptides containing IPAM-alkylated cysteines will appear as doublets in the MS1 spectra, separated by exactly 6.02 Da per cysteine residue[2].

Calculating the Redox Fraction: Because 12C-IPAM and 13C-IPAM are chemically identical, they exhibit identical ionization efficiencies. The fraction of a specific cysteine residue that exists in the reduced (free thiol) state in vivo is calculated directly from the Extracted Ion Chromatogram (XIC) peak areas:

%Free Cysteine=(Area12C​+Area13C​Area12C​​)×100

Case Study: Validating PDI-Mediated Disulfide Cleavage

This IPAM methodology was critically utilized to prove that Protein Disulfide Isomerase (PDI) cleaves specific allosteric disulfide bonds in Histidine-Rich Glycoprotein (HRG) to regulate thrombosis[4]. By applying the differential IPAM workflow, researchers mapped exactly which of the 8 disulfide bonds in HRG were targeted by PDI.

Mechanism PDI Protein Disulfide Isomerase (PDI) HRG_Ox Oxidized HRG (Intact Disulfides) PDI->HRG_Ox Catalytic Reduction HRG_Red Reduced HRG (Free Cysteines) HRG_Ox->HRG_Red Disulfide Cleavage IPAM_Label 12C-IPAM Labeling (+133 Da Adduct) HRG_Red->IPAM_Label Hydrophobic Penetration Detection LC-MS/MS Detection (Identifies Cleavage) IPAM_Label->Detection Mass Shift Analysis

Mechanism of PDI-mediated HRG disulfide cleavage validated via IPAM LC-MS/MS profiling.

Conclusion

While IAA and CAA remain suitable for routine protein identification, 2-Iodo-N-phenylacetamide (IPAM) is the superior choice for high-resolution structural proteomics. Its unique hydrophobicity prevents the need for early-stage denaturation, and its stable 12C/13C isotope pairing provides a mathematically rigorous, self-validating system for quantifying dynamic disulfide bond networks.

References

  • Title: A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies Source: Frontiers URL
  • Title: Protein disulfide isomerase cleaves allosteric disulfides in histidine-rich glycoprotein to regulate thrombosis Source: PMC / Nature Communications URL
  • Title: The impact of commonly used alkylating agents on artefactual peptide modification Source: OmicsDI / Journal of Proteome Research URL
  • Title: Measurement of redox states of the β3 integrin disulfide bonds by Mass Spectrometry Source: PMC URL

Sources

Validation

A Comparative Guide to the NMR Characterization of 2-Iodo-N-phenylacetamide and Its Reaction Products

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of reaction products is paramount for ensuring the desired molecular entity's formation and purity. 2-Iodo-N-phenylacetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of reaction products is paramount for ensuring the desired molecular entity's formation and purity. 2-Iodo-N-phenylacetamide is a versatile reagent and building block, prone to various nucleophilic substitutions and other transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous identification and differentiation of the potential products arising from its reactions. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of 2-iodo-N-phenylacetamide and its common reaction products, supported by experimental protocols and data analysis.

Introduction to the Reactivity of 2-Iodo-N-phenylacetamide

2-Iodo-N-phenylacetamide possesses a reactive C-I bond, making the methylene carbon electrophilic and susceptible to attack by nucleophiles. The iodine atom is an excellent leaving group, facilitating S(_N)2 reactions. Common transformations include substitution with amines, hydrolysis to the corresponding alcohol, and dimerization. Understanding the distinct NMR signatures of the products from these pathways is crucial for reaction monitoring and product verification.

Reaction Pathways of 2-Iodo-N-phenylacetamide

The primary reaction pathways for 2-iodo-N-phenylacetamide that will be explored in this guide are nucleophilic substitution and dimerization. These reactions yield structurally distinct molecules with unique NMR spectral fingerprints.

Reaction_Pathways 2-Iodo-N-phenylacetamide 2-Iodo-N-phenylacetamide N-Phenyl-2-(phenylamino)acetamide N-Phenyl-2-(phenylamino)acetamide 2-Iodo-N-phenylacetamide->N-Phenyl-2-(phenylamino)acetamide  Aniline (Nucleophilic Substitution) 2-Hydroxy-N-phenylacetamide 2-Hydroxy-N-phenylacetamide 2-Iodo-N-phenylacetamide->2-Hydroxy-N-phenylacetamide  H₂O/OH⁻ (Hydrolysis) N,N'-Diphenyl-1,2-diaminoethane N,N'-Diphenyl-1,2-diaminoethane 2-Iodo-N-phenylacetamide->N,N'-Diphenyl-1,2-diaminoethane  Dimerization/Reduction Synthesis_Workflow_1 A Dissolve 2-chloro-N-phenylacetamide in acetone B Add sodium iodide A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool and filter to remove NaCl D->E F Evaporate acetone E->F G Recrystallize from ethanol/water F->G H Dry the product under vacuum G->H I Characterize by NMR H->I

Caption: Workflow for the synthesis of 2-Iodo-N-phenylacetamide.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide (1.0 eq) in a minimal amount of acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-iodo-N-phenylacetamide as a solid.

  • Dry the purified product under vacuum.

  • Obtain ¹H and ¹³C NMR spectra for characterization.

General Protocol for Nucleophilic Substitution Reactions

The following is a general procedure for the synthesis of N-phenyl-2-(phenylamino)acetamide and 2-hydroxy-N-phenylacetamide.

NMR_Analysis_Workflow A Dissolve sample in deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Transfer to NMR tube A->B C Acquire ¹H NMR spectrum B->C D Acquire ¹³C NMR spectrum C->D E Process the data (Fourier transform, phase correction, baseline correction) D->E F Analyze spectra (chemical shifts, integration, multiplicity) E->F G Compare data with expected values F->G

Caption: General workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Dissolve 2-iodo-N-phenylacetamide (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add the nucleophile (aniline for N-phenyl-2-(phenylamino)acetamide or aqueous sodium hydroxide for 2-hydroxy-N-phenylacetamide) (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, perform an appropriate work-up. For the aniline reaction, this may involve extraction with an organic solvent and washing with dilute acid and brine. For the hydrolysis, neutralization followed by extraction is typical.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified product using ¹H and ¹³C NMR spectroscopy.

Conclusion

The judicious application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive means of characterizing the reaction products of 2-iodo-N-phenylacetamide. By carefully analyzing the chemical shifts and multiplicities of the methylene and aromatic protons, as well as the chemical shifts of the corresponding carbons, researchers can confidently distinguish between the starting material and its substitution or dimerization products. The provided experimental protocols offer a practical starting point for the synthesis and subsequent NMR analysis of these compounds, ensuring the integrity and success of research and development endeavors in the chemical sciences.

References

  • PubChem. 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N,N'-Diphenylethylenediamine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Comparative

A Comparative Guide to the Chemical Stability of 2-Iodo-N-phenylacetamide Conjugates

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a cornerstone of therapeutic and diagnostic innovation. The covalent linkage that tethers a payload—be it a fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is a cornerstone of therapeutic and diagnostic innovation. The covalent linkage that tethers a payload—be it a fluorophore, a small molecule drug, or a PEG chain—to a protein is a critical determinant of the conjugate's ultimate success. Among the arsenal of thiol-reactive chemistries, 2-iodo-N-phenylacetamide and its derivatives have long been utilized for their ability to form highly stable linkages with cysteine residues.

This guide provides an in-depth evaluation of the chemical stability of conjugates formed using 2-iodo-N-phenylacetamide chemistry. We will objectively compare its performance against the most common alternative, maleimide-based chemistry, and provide the experimental frameworks necessary to validate these stability claims in your own laboratory.

The Chemistry of Covalent Linkage: A Tale of Two Mechanisms

The choice between iodoacetamide and maleimide chemistry fundamentally comes down to the type of covalent bond formed and its inherent stability under physiological conditions.

  • Iodoacetamide-Based Labeling: This method proceeds via a second-order nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the carbon atom bonded to the iodine. Iodine, being an excellent leaving group, is displaced, resulting in the formation of a highly stable thioether bond. This reaction is essentially irreversible under physiological conditions.

  • Maleimide-Based Labeling: This technique utilizes a Michael addition reaction. The thiol group of a cysteine residue attacks one of the carbons in the α,β-unsaturated carbonyl system of the maleimide ring. This reaction is typically faster than the S_N2 reaction of iodoacetamides.[1] However, the resulting thiosuccinimide linkage is known to be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in plasma. This can lead to unintended deconjugation of the payload in vivo.[2]

cluster_Iodoacetamide Iodoacetamide Reaction (SN2) cluster_Maleimide Maleimide Reaction (Michael Addition) I_Start Protein-SH + I-CH2-CO-NH-Ph I_Product Protein-S-CH2-CO-NH-Ph (Stable Thioether Bond) I_Start->I_Product Nucleophilic Substitution (Irreversible) M_Start Protein-SH + Maleimide-R M_Product Protein-S-Succinimide-R (Thiosuccinimide Bond) M_Start->M_Product Michael Addition M_Retro Deconjugation M_Product->M_Retro Retro-Michael Reaction (+ Endogenous Thiol, e.g., GSH)

Caption: Reaction mechanisms of iodoacetamide and maleimide with protein thiols.

Performance Comparison: Stability is Paramount

While reaction kinetics are an important consideration, for many applications, particularly therapeutics like Antibody-Drug Conjugates (ADCs), the long-term stability of the conjugate in circulation is the most critical parameter. Premature release of a cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.

Feature2-Iodo-N-phenylacetamideMaleimideRationale & Causality
Reaction Mechanism S_N2 Nucleophilic SubstitutionMichael AdditionThe S_N2 reaction forms a simple, single thioether bond, while Michael addition results in a thiosuccinimide ring structure.
Bond Formed ThioetherThiosuccinimide ThioetherThe thioether bond is inherently more stable and less susceptible to chemical cleavage than the thiosuccinimide thioether.
Bond Stability Highly Stable & Irreversible [3]Limited Stability ; susceptible to retro-Michael reaction and hydrolysis.[4]The primary liability of maleimide conjugates is the reversibility of the Michael addition, leading to exchange reactions with plasma thiols like albumin and glutathione. Iodoacetamide-formed thioether bonds do not suffer from this instability.
Reaction pH Optimal at pH 7.5 - 8.5Optimal at pH 7.0 - 7.5Iodoacetamide chemistry requires a slightly alkaline pH to ensure the cysteine thiol group (pKa ~8.7) is sufficiently deprotonated to its more nucleophilic thiolate form.[5]
Reaction Speed Slower[1]Faster[1]The Michael addition reaction of maleimides with thiols is kinetically favored and proceeds more rapidly under mild conditions compared to the S_N2 reaction of iodoacetamides.[1]
Specificity Good; potential for off-target modification at high pH or excess reagent.High specificity for thiols at neutral pH.While highly specific for thiols, if iodoacetamide reactions are not well-controlled (e.g., pH > 8.5), reactivity with other nucleophilic residues like lysine and histidine can occur.
Primary Advantage Superior conjugate stability. Rapid reaction kinetics. [1]For applications demanding long-term stability in vivo, the robust thioether linkage is a significant advantage.
Primary Disadvantage Slower reaction rate and need for slightly alkaline pH.Potential for premature drug release in vivo due to linker instability.[2]The instability of the maleimide linker is a major drawback for the development of next-generation ADCs.

Experimental Protocols for Stability Evaluation

Trustworthy data is generated from well-designed, self-validating experiments. The following protocols provide a framework for labeling and conducting comparative stability assays.

Protocol 1: General Protein Labeling with 2-Iodo-N-phenylacetamide

This protocol describes a generalized procedure. Molar ratios and incubation times should be optimized for each specific protein and conjugate.

  • Protein Preparation:

    • Dissolve the protein in a suitable conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.0). Ensure the buffer is free of any extraneous thiol-containing compounds.

    • If targeting cysteine residues involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with the degassed conjugation buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of 2-Iodo-N-phenylacetamide (e.g., 10 mM) in an organic solvent such as DMSO or DMF.

    • Crucially, protect the iodoacetamide solution from light , as the reagent is light-sensitive and can degrade, reducing its efficacy.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 2-Iodo-N-phenylacetamide stock solution to the prepared protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark.

  • Purification:

    • Remove unreacted reagent and byproducts via size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

    • The purified conjugate can be stored at 4°C or -20°C, depending on the stability of the protein.

Protocol 2: Comparative Stability Assay in Human Plasma

This assay provides a direct head-to-head comparison of conjugate stability in a physiologically relevant matrix.

  • Sample Preparation:

    • Prepare conjugates of the same protein using both 2-iodo-N-phenylacetamide (Protocol 1) and a comparable maleimide-based reagent.

    • Purify both conjugates thoroughly to remove any unreacted labeling reagent.

    • Spike each purified conjugate into human plasma to a final concentration of approximately 100 µg/mL.

    • As a control, incubate parallel samples of the conjugates in PBS at pH 7.4.

  • Incubation:

    • Incubate all samples at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to quench any further degradation.

  • Sample Analysis:

    • Analyze the collected samples to quantify the percentage of intact conjugate remaining. High-Performance Liquid Chromatography (HPLC) is a robust and frequently used technique for this purpose.[6][7]

    • An HPLC method, often using a reverse-phase column, can separate the intact conjugate from the parent protein and any released payload.[8][9]

    • The percentage of intact conjugate at each time point is calculated relative to the amount present at time zero.

    • For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the specific degradation products, confirming the mechanism of instability (e.g., identifying glutathione adducts for maleimide conjugates).[6]

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